molecular formula C9H8ClF3 B6312046 3-Chloro-6-(trifluoromethyl)-o-xylene CAS No. 1357624-91-9

3-Chloro-6-(trifluoromethyl)-o-xylene

Cat. No. B6312046
CAS RN: 1357624-91-9
M. Wt: 208.61 g/mol
InChI Key: JVJMKNIZBFGSOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-6-(trifluoromethyl)-o-xylene (3-Cl-6-TFM-o-xylene) is an organic compound that is used in a variety of scientific research applications. It is a halogenated aromatic hydrocarbon, which is a type of organic compound that contains both a halogen atom and one or more aromatic rings. 3-Cl-6-TFM-o-xylene is a colorless, odorless liquid that is soluble in many organic solvents and has a boiling point of 130.5 °C. The compound is primarily used in organic synthesis, as a reagent for organic transformations, and as a starting material for the synthesis of other compounds.

Scientific Research Applications

3-Cl-6-TFM-o-xylene is used in a variety of scientific research applications. It is a useful reagent for organic transformations, such as the synthesis of other compounds. The compound is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a starting material for the synthesis of fluorinated compounds, such as fluorinated aromatics, and for the synthesis of other halogenated aromatic compounds.

Mechanism of Action

The mechanism of action of 3-Cl-6-TFM-o-xylene is not well understood. However, it is believed that the compound undergoes a series of reactions that involve the formation of a trifluoromethyl cation, which then reacts with the aromatic ring of the compound. This reaction leads to the formation of a trifluoromethyl-substituted aromatic compound, which is the final product of the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Cl-6-TFM-o-xylene are not well understood. However, it is believed that the compound may have some effect on the metabolism of other compounds, as well as on the activity of enzymes. It is also believed that the compound may have some effect on the uptake and release of nutrients in the body.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Cl-6-TFM-o-xylene in laboratory experiments include its low cost, its low toxicity, and its availability in large quantities. The compound is also relatively stable, making it suitable for use in a variety of experiments. The main limitation of using the compound is that it is a halogenated aromatic hydrocarbon, which means that it can be difficult to control the reaction conditions and the product yields.

Future Directions

Future research on 3-Cl-6-TFM-o-xylene could focus on the development of new synthesis methods, as well as on the elucidation of the biochemical and physiological effects of the compound. Additionally, research could also focus on the development of new applications of the compound, such as its use in the synthesis of fluorinated compounds or other halogenated aromatic compounds. Finally, further research could also be conducted on the safety and toxicity of the compound, as well as on the potential environmental impacts of its use.

Synthesis Methods

3-Cl-6-TFM-o-xylene can be synthesized through several different methods. The most common method is the Friedel-Crafts alkylation of toluene with trifluoromethyl chloride. This reaction is carried out in the presence of a Lewis acid catalyst, such as aluminum chloride, and produces 3-Cl-6-TFM-o-xylene as the main product. Other methods of synthesis include the reaction of trifluoromethyl bromide with toluene, and the reaction of trifluoromethyl iodide with toluene.

properties

IUPAC Name

1-chloro-2,3-dimethyl-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF3/c1-5-6(2)8(10)4-3-7(5)9(11,12)13/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVJMKNIZBFGSOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-6-(trifluoromethyl)-o-xylene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.